The synthesis of triethylene glycol diacrylate typically involves the esterification reaction between acrylic acid and triethylene glycol. This process is facilitated by an acid catalyst and requires controlled temperature and pressure conditions to ensure optimal yields.
Triethylene glycol diacrylate features two acrylate functional groups attached to a triethylene glycol backbone. The structure can be represented as follows:
Triethylene glycol diacrylate primarily undergoes polymerization reactions, particularly free radical polymerization, where the acrylate groups react to form cross-linked polymer networks.
The primary products formed from the polymerization of triethylene glycol diacrylate are cross-linked polymer networks used in various applications such as hydrogels, coatings, and adhesives.
The mechanism of action for triethylene glycol diacrylate involves its participation in free radical polymerization.
The primary outcome is the formation of a hydrogel network that exhibits high flexibility and significant water retention capabilities, making it suitable for applications such as biomedical devices and coatings .
Triethylene glycol diacrylate possesses several notable physical and chemical properties:
These properties enhance its applicability in various formulations where flexibility and durability are required .
Triethylene glycol diacrylate is widely used across several scientific and industrial domains:
Triethylene glycol diacrylate (TEGDA) is industrially synthesized via esterification between triethylene glycol and acrylic acid (or methacrylic acid derivatives). This reaction follows a nucleophilic acyl substitution mechanism, where the hydroxyl groups of triethylene glycol attack the carbonyl carbon of acrylic acid. A critical advancement documented in patent CN102146033A involves vacuum-assisted esterification (-0.04 to -0.08 MPa), which shifts equilibrium toward ester formation by continuously removing water. This method achieves ≈95% conversion at 110–130°C, significantly higher than atmospheric methods (70% yield). Reflux duration is temperature-dependent, typically requiring 4–8 hours until the acid value reaches 3–5 mg KOH/g, indicating near-complete reaction [2].
Table 1: Key Parameters in Vacuum Esterification of TEGDA
Parameter | Value | Impact on Yield |
---|---|---|
Reaction Pressure | -0.04 to -0.08 MPa | Prevents oligomerization |
Temperature Range | 110–130°C | Optimizes kinetics vs. degradation |
Reflux Duration | 4–8 hours | Ensures acid value ≤5 mg KOH/g |
Final Acid Value | 3–5 mg KOH/g | Indicates high conversion |
Catalysts are essential to overcome the slow kinetics of diester formation. Heterogeneous catalysts like aluminum phosphate or copper(II) chloride allow easy separation and reuse, while homogeneous acids (e.g., p-toluenesulfonic acid (p-TSA)) offer higher reactivity but require post-reaction neutralization. Solvent choice profoundly influences reaction efficiency: Toluene is preferred industrially due to its azeotropic properties (boiling point ≈110°C), facilitating water removal. Xylene alternatives (higher boiling point, ≈140°C) enable elevated reaction temperatures but increase energy costs. Crucially, solvents must form separable azeotropes with water and solubilize both hydrophilic (triethylene glycol) and hydrophobic (acrylate ester) reactants [2] [6].
TEGDA synthesis requires dual-inhibitor systems to prevent Michael addition and free-radical polymerization during esterification. Primary inhibitors (e.g., phenothiazine or hydroquinone (HQ)) are added at 100–500 ppm during the reaction to quench radicals. Secondary inhibitors (e.g., phenol derivatives at 150–200 ppm) are introduced during distillation to protect the product. Methoxyhydroquinone (MEHQ) is widely used (1,000 ppm) due to its thermal stability. Studies show inhibitor combinations reduce oligomerization to <5%, versus >30% in unprotected reactions, directly enhancing isolable yield [2] [5] [6].
Table 2: Inhibitor Systems in TEGDA Synthesis
Inhibitor Type | Examples | Concentration | Function |
---|---|---|---|
Primary (reaction phase) | Phenothiazine, HQ | 100–500 ppm | Suppresses radical initiation |
Secondary (distillation) | Phenol, MEHQ | 150–1,000 ppm | Prevents thermal polymerization |
Commercial blends | MEHQ/HQ | 150–1,000 ppm | Balances efficacy and solubility |
Post-esterification, crude TEGDA contains unreacted monomers, solvent (toluene), and acidic impurities. Vacuum distillation (0.1–1 kPa) at 80–100°C separates TEGDA (boiling point ≈180°C at 1 atm) from low-boiling contaminants. This step achieves >97% purity by removing toluene (<50 ppm residual) and acrylic acid dimers. Polymerization inhibitor B (e.g., MEHQ) is added pre-distillation to prevent thermal degradation. Industrial-scale distillations use fractionating columns with 10–15 theoretical plates to minimize oligomer carryover [2] [7].
Prior to distillation, alkaline washing neutralizes residual acrylic acid and catalyst acids. The process involves:
Scaling TEGDA synthesis introduces three core challenges:
Table 3: Industrial Scale-Up Considerations for TEGDA Production
Challenge | Scale Impact | Mitigation Strategy | Cost Implication |
---|---|---|---|
Raw material volatility | ±15% cost variability | Long-term feedstock contracts | 5–10% price premium |
VOC emissions control | Regulatory penalties | Condensation + carbon adsorption | +20% capital investment |
Oligomer formation | Yield loss up to 15% | Optimized inhibitor cocktails | <5% yield loss achievable |
Energy intensity | High distillation load | Mechanical vapor recompression | 30% energy reduction |
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